Dopamin-D4-Hydrochlorid

Übersicht

Beschreibung

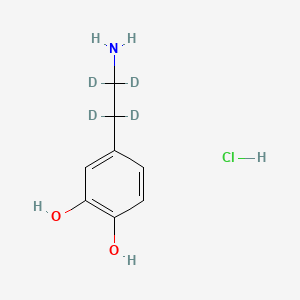

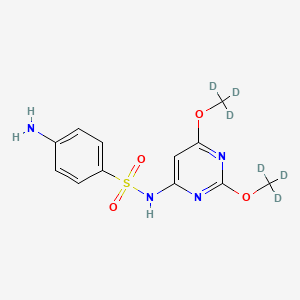

Dopamin-d4 (Hydrochlorid): ist eine deuterierte Form von Dopamin, einem Neurotransmitter, der eine entscheidende Rolle bei der Regulierung von Stimmung, Motivation und Bewegung spielt. Diese Verbindung wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von Dopamin verwendet, da sie ähnliche chemische Eigenschaften, aber eine unterschiedliche Masse aufweist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen:

Chemische Synthese: Dopamin-d4 (Hydrochlorid) kann aus deuterierten Vorläufern synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von deuteriertem Tyrosin, das einer Hydroxylierung und Decarboxylierung unterzogen wird, um Dopamin-d4 zu bilden.

Enzymatische Synthese: Eine andere Methode beinhaltet die Verwendung von Enzymen, um deuterierte Catecholamine in Dopamin-d4 umzuwandeln.

Industrielle Produktionsmethoden:

Wissenschaftliche Forschungsanwendungen

Chemie:

Interner Standard: Wird als interner Standard in der Gaschromatographie und Flüssigchromatographie-Massenspektrometrie zur Quantifizierung von Dopamin verwendet.

Biologie:

Neurotransmitterstudien: Wird in Studien verwendet, um die Rolle von Dopamin bei der Neurotransmission und seine Auswirkungen auf Verhalten und Stimmung zu verstehen.

Medizin:

Pharmakokinetik: Hilft bei der Untersuchung der Pharmakokinetik von Dopamin und seinen Analoga im menschlichen Körper.

Industrie:

Materialwissenschaft: Wird bei der Entwicklung von Polydopamin-basierten Materialien aufgrund seiner Haftfähigkeit verwendet.

Wirkmechanismus

Molekulare Ziele und Pfade:

Dopaminrezeptoren: Dopamin-d4 (Hydrochlorid) wirkt auf Dopaminrezeptoren, insbesondere den D4-Rezeptor, der an kognitiven und emotionalen Prozessen beteiligt ist.

Signaltransduktion: Es aktiviert G-Protein-gekoppelte Rezeptoren, was zur Modulation der cAMP-Spiegel und der anschließenden Aktivierung von nachgeschalteten Signalwegen führt.

Wirkmechanismus

Target of Action

Dopamine-D4 hydrochloride primarily targets the Dopamine D4 receptor (D4R) . This receptor is a G protein-coupled receptor and a member of the D2-like subfamily of dopamine receptors, which also includes D2R and D3R . The D4R plays important roles in cognition, attention, and decision making .

Mode of Action

Dopamine-D4 hydrochloride interacts with its target, the D4R, by activating different effectors through G-protein coupling . It also signals through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins . This interaction results in positive chronotropic and inotropic effects on the myocardium, leading to increased heart rate and cardiac contractility .

Biochemical Pathways

The activation of D4R by Dopamine-D4 hydrochloride affects several biochemical pathways. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . It modulates these functions by triggering slow-acting effects through the activation of dopamine receptors .

Pharmacokinetics

Dopamine, from which dopamine-d4 hydrochloride is derived, is synthesized from the amino acid tyrosine in a two-step enzymatic process . It is then transformed into noradrenaline/norepinephrine and adrenaline/epinephrine in other neurons or in the adrenal medulla .

Result of Action

The molecular and cellular effects of Dopamine-D4 hydrochloride’s action involve the modulation of various brain functions. Dopamine-D4 hydrochloride, acting through the D4R, regulates cognition, attention, decision making , and various brain functions including voluntary movement . It also influences the balance of emotional experience .

Action Environment

Environmental factors, particularly cultural factors, can influence the action of Dopamine-D4 hydrochloride. For instance, carriers of certain polymorphisms of the D4R gene, which Dopamine-D4 hydrochloride targets, may show culturally typical response patterns . This suggests that the compound’s action, efficacy, and stability can be influenced by the cultural environment of the individual .

Biochemische Analyse

Biochemical Properties

Dopamine-d4 hydrochloride participates in several biochemical reactions, primarily involving its interaction with dopamine receptors, which are part of the G-protein-coupled receptor family. These receptors include D1, D2, D3, D4, and D5 subtypes, each playing distinct roles in cellular signaling pathways. Dopamine-d4 hydrochloride interacts with these receptors by binding to their active sites, leading to the activation or inhibition of downstream signaling cascades. For instance, the binding of dopamine-d4 hydrochloride to D1 receptors activates adenylate cyclase, increasing cyclic AMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cyclic AMP levels .

Cellular Effects

Dopamine-d4 hydrochloride exerts various effects on different cell types and cellular processes. In neurons, it modulates neurotransmission by influencing the release and reuptake of other neurotransmitters. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For example, dopamine-d4 hydrochloride can enhance or inhibit the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), thereby affecting synaptic plasticity and neuronal excitability . Additionally, dopamine-d4 hydrochloride influences the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function.

Molecular Mechanism

The molecular mechanism of dopamine-d4 hydrochloride involves its binding to dopamine receptors and subsequent activation or inhibition of intracellular signaling pathways. Upon binding to D1-like receptors (D1 and D5), dopamine-d4 hydrochloride activates adenylate cyclase, leading to increased cyclic AMP production and activation of protein kinase A (PKA). This activation results in the phosphorylation of various target proteins, including ion channels and transcription factors, ultimately influencing cellular responses . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels and PKA activity, leading to different cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dopamine-d4 hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that dopamine-d4 hydrochloride remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to dopamine-d4 hydrochloride may lead to receptor desensitization or downregulation, altering cellular responses. Additionally, the degradation of dopamine-d4 hydrochloride over time can affect its efficacy and the accuracy of experimental measurements.

Dosage Effects in Animal Models

The effects of dopamine-d4 hydrochloride vary with different dosages in animal models. At low doses, dopamine-d4 hydrochloride can enhance cognitive function, improve motor control, and modulate mood . At higher doses, it may induce adverse effects such as hyperactivity, anxiety, and dysregulation of neurotransmitter systems. Studies have also reported threshold effects, where specific dosages are required to achieve desired outcomes without causing toxicity or adverse reactions.

Metabolic Pathways

Dopamine-d4 hydrochloride is involved in several metabolic pathways, including its synthesis, degradation, and interaction with enzymes and cofactors. The synthesis of dopamine-d4 hydrochloride involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by aromatic L-amino acid decarboxylase . The degradation of dopamine-d4 hydrochloride occurs through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in the formation of metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).

Transport and Distribution

Dopamine-d4 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enter the central nervous system, where it interacts with dopamine receptors and other target proteins . Within cells, dopamine-d4 hydrochloride is transported by vesicular monoamine transporters (VMAT) into synaptic vesicles, where it is stored and released upon neuronal stimulation. Additionally, dopamine-d4 hydrochloride can bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of dopamine-d4 hydrochloride is critical for its activity and function. It is primarily localized in synaptic vesicles within presynaptic neurons, where it is released into the synaptic cleft upon neuronal activation . Dopamine-d4 hydrochloride can also be found in the cytoplasm, where it interacts with intracellular receptors and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of dopamine-d4 hydrochloride to specific cellular compartments, affecting its overall function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Dopamine-d4 (hydrochloride) can be synthesized from deuterated precursors. One common method involves the use of deuterated tyrosine, which undergoes hydroxylation and decarboxylation to form dopamine-d4.

Enzymatic Synthesis: Another method involves the use of enzymes to convert deuterated catecholamines into dopamine-d4.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Dopamin-d4 (Hydrochlorid) kann einer Oxidation unterzogen werden, um deuterierte Chinone zu bilden.

Substitution: Dopamin-d4 kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid.

Substitution: Thionylchlorid.

Hauptprodukte:

Oxidation: Deuterierte Chinone.

Reduktion: Deuterierte Catecholamine.

Substitution: Verschiedene substituierte Dopamin-d4-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Dopamin: Die nicht-deuterierte Form, die ein wichtiger Neurotransmitter im Gehirn ist.

L-DOPA: Ein Vorläufer von Dopamin, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Norepinephrin: Ein Neurotransmitter, der aus Dopamin synthetisiert wird und an der Kampf-oder-Flucht-Reaktion beteiligt ist.

Einzigartigkeit:

Eigenschaften

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

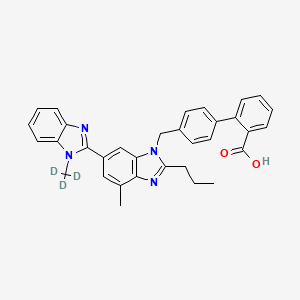

![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)